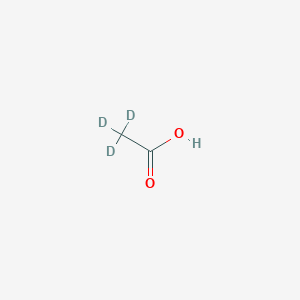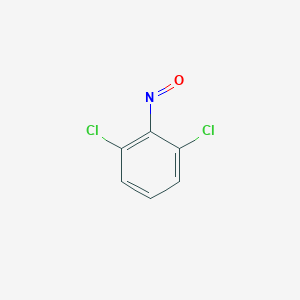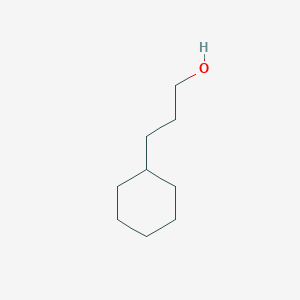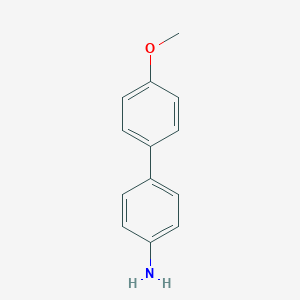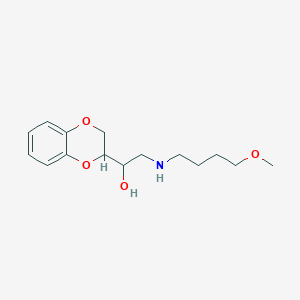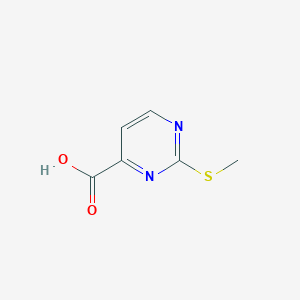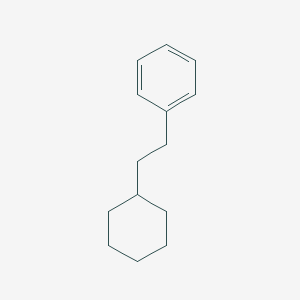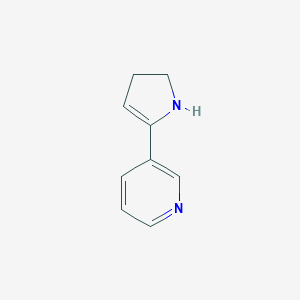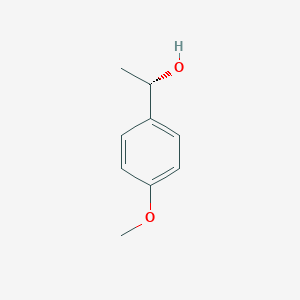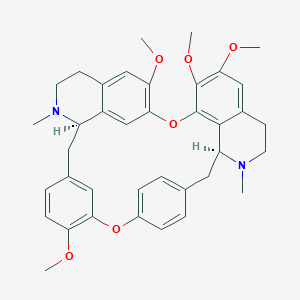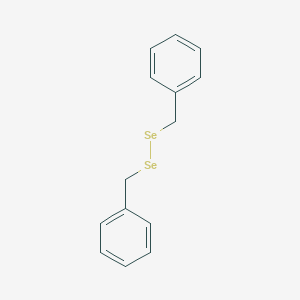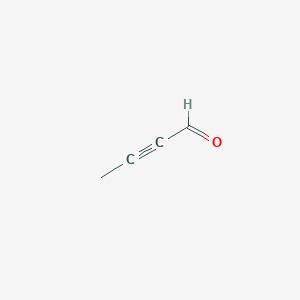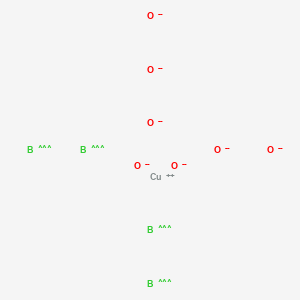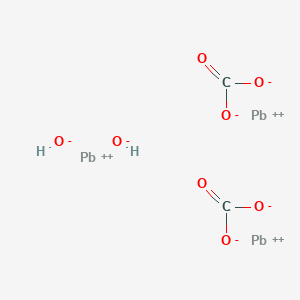
1,1,3,3-Tetrachloro-2,2-difluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrachloro-2,2-difluoropropane (TCDFP) is a chemical compound with the molecular formula C3Cl4F2. It is a colorless liquid that is used in various industrial applications. TCDFP is primarily used as a solvent and as a chemical intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetrachloro-2,2-difluoropropane is not well understood. However, it is believed that 1,1,3,3-Tetrachloro-2,2-difluoropropane may act as a surfactant, disrupting the lipid bilayer of cell membranes. This disruption can lead to changes in membrane permeability and ion channel activity.
Efectos Bioquímicos Y Fisiológicos
1,1,3,3-Tetrachloro-2,2-difluoropropane has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,1,3,3-Tetrachloro-2,2-difluoropropane can induce apoptosis (programmed cell death) in cancer cells. 1,1,3,3-Tetrachloro-2,2-difluoropropane has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1,3,3-Tetrachloro-2,2-difluoropropane in lab experiments is its ability to extract lipids from biological samples. 1,1,3,3-Tetrachloro-2,2-difluoropropane is also relatively easy to synthesize and is commercially available. However, 1,1,3,3-Tetrachloro-2,2-difluoropropane is toxic and should be handled with care. Additionally, 1,1,3,3-Tetrachloro-2,2-difluoropropane is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 1,1,3,3-Tetrachloro-2,2-difluoropropane. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action of 1,1,3,3-Tetrachloro-2,2-difluoropropane in inducing apoptosis in cancer cells. Additionally, 1,1,3,3-Tetrachloro-2,2-difluoropropane may have applications in the development of new surfactants and other industrial chemicals. Finally, more research is needed to determine the potential environmental and health effects of 1,1,3,3-Tetrachloro-2,2-difluoropropane, as it is a persistent organic pollutant.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrachloro-2,2-difluoropropane has been used in various scientific research applications. It has been used as a solvent in the extraction of lipids from biological samples. 1,1,3,3-Tetrachloro-2,2-difluoropropane has also been used as a reagent in the synthesis of other chemicals. Additionally, 1,1,3,3-Tetrachloro-2,2-difluoropropane has been used in the production of fluorocarbon surfactants, which have applications in the chemical industry.
Propiedades
Número CAS |
1112-14-7 |
|---|---|
Nombre del producto |
1,1,3,3-Tetrachloro-2,2-difluoropropane |
Fórmula molecular |
C3H2Cl4F2 |
Peso molecular |
217.9 g/mol |
Nombre IUPAC |
1,1,3,3-tetrachloro-2,2-difluoropropane |
InChI |
InChI=1S/C3H2Cl4F2/c4-1(5)3(8,9)2(6)7/h1-2H |
Clave InChI |
BLOAGLDWHISXHG-UHFFFAOYSA-N |
SMILES |
C(C(C(Cl)Cl)(F)F)(Cl)Cl |
SMILES canónico |
C(C(C(Cl)Cl)(F)F)(Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

